molecular formula C14H9FN2O2S B11665426 (5E)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-2-thioxoimidazolidin-4-one

(5E)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-2-thioxoimidazolidin-4-one

Cat. No.: B11665426
M. Wt: 288.30 g/mol
InChI Key: YGDYLUWBJYIBTG-YRNVUSSQSA-N
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Description

(5E)-5-{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a furan ring, and an imidazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-fluorobenzaldehyde with furan-2-carbaldehyde, followed by cyclization with thiourea under acidic conditions to form the imidazolidinone core. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

(5E)-5-{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of (5E)-5-{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-5-{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is unique due to its combination of a fluorophenyl group, a furan ring, and an imidazolidinone core. This structure imparts distinct chemical properties and reactivity, making it valuable for specific scientific and industrial applications.

Properties

Molecular Formula

C14H9FN2O2S

Molecular Weight

288.30 g/mol

IUPAC Name

(5E)-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C14H9FN2O2S/c15-9-3-1-8(2-4-9)12-6-5-10(19-12)7-11-13(18)17-14(20)16-11/h1-7H,(H2,16,17,18,20)/b11-7+

InChI Key

YGDYLUWBJYIBTG-YRNVUSSQSA-N

Isomeric SMILES

C1=CC(=CC=C1C2=CC=C(O2)/C=C/3\C(=O)NC(=S)N3)F

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=C3C(=O)NC(=S)N3)F

Origin of Product

United States

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